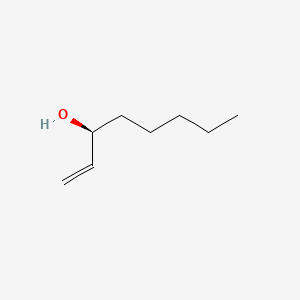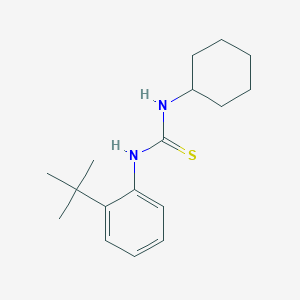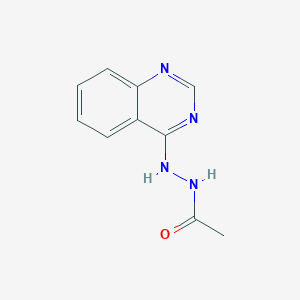
(S)-1-Octen-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-1-Octen-3-ol and its derivatives involves various chemical reactions, highlighting the creativity and innovation in organic synthesis. While specific research directly focusing on the synthesis of (S)-1-Octen-3-ol was not identified, methodologies from related fields offer insights. For example, the asymmetric synthesis of α-amino acids and other compounds using chiral auxiliaries and organocatalysts demonstrates techniques that could potentially be applied to the synthesis of (S)-1-Octen-3-ol. These methods emphasize enantioselective synthesis, a critical aspect when aiming for the (S)-enantiomer of octen-3-ol for its unique sensory properties (Aceña, Sorochinsky, & Soloshonok, 2014).
Molecular Structure Analysis
The molecular structure of (S)-1-Octen-3-ol, featuring a long carbon chain with a hydroxyl group at one end and a double bond near the middle, influences its chemical and physical properties significantly. Understanding this molecule's structure is crucial for exploring its reactivity and interactions in both biological and synthetic contexts. The structure-related properties and reactivity patterns, such as those discussed in reviews on carbon-hydrogen bond activation and functionalization, provide a foundational understanding of how (S)-1-Octen-3-ol might undergo various chemical transformations (Che, Lo, Zhou, & Huang, 2011).
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
(S)-1-Octen-3-ol exhibits significant antimicrobial activities. For instance, it has been found to inhibit the germination of Penicillium paneum conidia, suggesting its potential as a natural fungicide (Chitarra et al., 2005). Additionally, its antibacterial properties were observed against common food-related bacteria and pathogenic fungi, indicating its potential use in controlling pathogens (Xiong et al., 2017).
Agricultural Applications
(S)-1-Octen-3-ol has been shown to induce a defensive response in Arabidopsis thaliana, enhancing the plant's resistance against the fungus Botrytis cinerea (Kishimoto et al., 2007). This suggests its potential as a natural agent for plant protection and pest management.
Mosquito Attraction and Repellency
Interestingly, (S)-1-Octen-3-ol acts as both an attractant and a repellent for different mosquito species. It has been found to attract the malaria mosquito Anopheles gambiae and the yellow fever mosquito Aedes aegypti, but repel the southern house mosquito Culex quinquefasciatus (Xu et al., 2015). This duality suggests its use in developing more effective mosquito control strategies.
Food Industry Applications
In the food industry, (S)-1-Octen-3-ol is recognized for its contribution to the unique aroma and flavor of mushrooms. It's been identified in Melittis melissophyllum, suggesting its use as a natural flavoring agent in food products (Maggi et al., 2010). Furthermore, its impact on the flavor of soymilk has been studied, indicating its influence on food taste (Xia et al., 2019).
Environmental and Health Implications
(S)-1-Octen-3-ol has been associated with neurodegenerative effects in a Drosophila model, suggesting a potential environmental health risk. Its emission from molds and its disruption of dopamine handling raise concerns about exposure in moldy environments (Inamdar et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-oct-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOENVRRABVKN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Octen-3-ol | |
CAS RN |
24587-53-9 | |
| Record name | 1-Octen-3-ol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-oct-1-en-3-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-1-Octen-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTEN-3-OL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07D31239FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)


![N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine](/img/structure/B1225410.png)

![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B1225424.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)